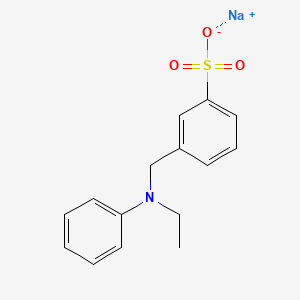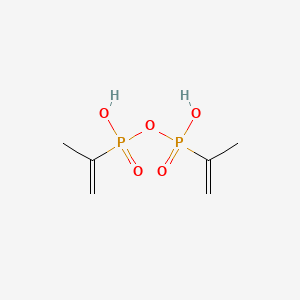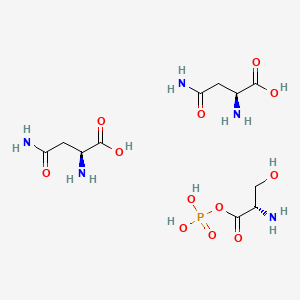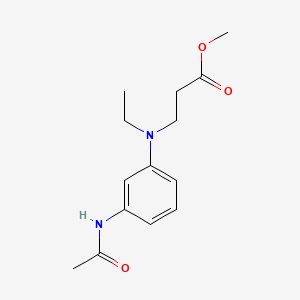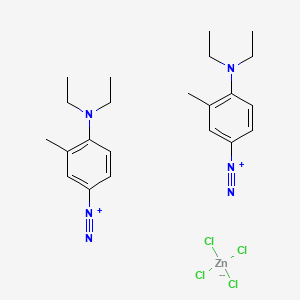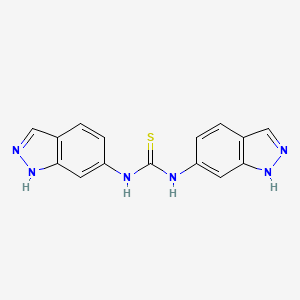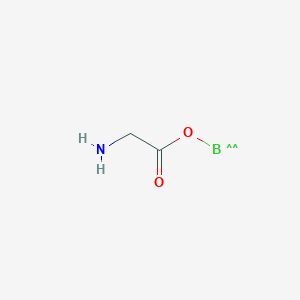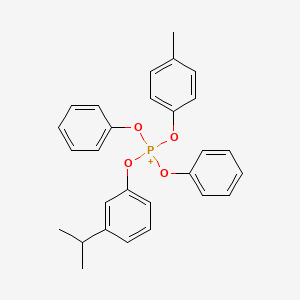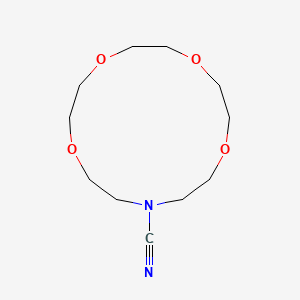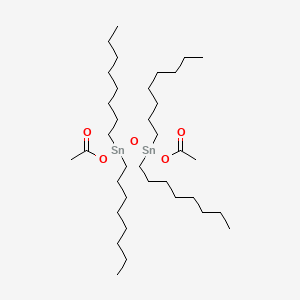
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane is an organotin compound with the molecular formula C32H64O5Sn2 It is a derivative of distannoxane, characterized by the presence of two tin atoms connected through an oxygen bridge, with each tin atom further bonded to octyl groups and acetoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane can be synthesized through the reaction of tetraoctyltin with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the formation of the desired product. The general reaction scheme is as follows:
(C8H17)4Sn+2(CH3CO)2O→(C8H17)2Sn-O-Sn(C8H17)2+2CH3COOH
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkoxides like sodium methoxide are employed.
Major Products
Oxidation: Tin oxides and octyl acetate.
Reduction: 1,3-dihydroxy-1,1,3,3-tetraoctyldistannoxane.
Substitution: 1,3-dihalo-1,1,3,3-tetraoctyldistannoxane or 1,3-dialkoxy-1,1,3,3-tetraoctyldistannoxane.
Aplicaciones Científicas De Investigación
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-diacetoxy-1,1,3,3-tetraoctyldistannoxane involves its interaction with molecular targets through its tin-oxygen-tin bridge. This structure allows the compound to form complexes with various substrates, facilitating catalytic reactions. The acetoxy groups can undergo hydrolysis, releasing acetic acid and generating reactive intermediates that participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane: Similar structure but with butyl groups instead of octyl groups.
1,3-Dihydroxy-1,1,3,3-tetraoctyldistannoxane: Hydroxyl groups replace acetoxy groups.
1,3-Dihalo-1,1,3,3-tetraoctyldistannoxane: Halogen atoms replace acetoxy groups.
Uniqueness
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane is unique due to its long octyl chains, which impart distinct solubility and reactivity properties compared to its butyl and halogenated counterparts. This makes it particularly useful in applications requiring specific hydrophobicity and steric effects.
Propiedades
Número CAS |
69799-37-7 |
|---|---|
Fórmula molecular |
C36H74O5Sn2 |
Peso molecular |
824.4 g/mol |
Nombre IUPAC |
[[acetyloxy(dioctyl)stannyl]oxy-dioctylstannyl] acetate |
InChI |
InChI=1S/4C8H17.2C2H4O2.O.2Sn/c4*1-3-5-7-8-6-4-2;2*1-2(3)4;;;/h4*1,3-8H2,2H3;2*1H3,(H,3,4);;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
PWFYHTTWTFQSLE-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


